molecular formula C9H9NO3 B027124 Methyl 3-carbamoylbenzoate CAS No. 106748-24-7

Methyl 3-carbamoylbenzoate

Cat. No. B027124
CAS RN: 106748-24-7
M. Wt: 179.17 g/mol
InChI Key: MNDFXDXRMYURMC-UHFFFAOYSA-N
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Description

Methyl 3-carbamoylbenzoate is a chemical compound with the molecular formula C9H9NO3 . It has a molecular weight of 179.17 . This compound is used in research and as a building block in organic chemistry .


Synthesis Analysis

The synthesis of Methyl 3-carbamoylbenzoate can be achieved through several methods. One method involves the reaction of water and sodium hydroxide in methanol at room temperature . Another method involves the reaction with ammonium hydroxide . The yield of the product varies depending on the method used .


Molecular Structure Analysis

The molecular structure of Methyl 3-carbamoylbenzoate consists of 9 carbon atoms, 9 hydrogen atoms, and 3 oxygen atoms . The InChI Key for this compound is MNDFXDXRMYURMC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Methyl 3-carbamoylbenzoate has several physical and chemical properties. It has a high GI absorption, is not BBB permeant, and is not a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -6.56 cm/s . The compound is very soluble, with a solubility of 2.6 mg/ml or 0.0145 mol/l .

Scientific Research Applications

Analytical Chemistry: Detection and Quantification

Methyl 3-carbamoylbenzoate: is used in analytical chemistry for the detection and quantification of paraben compounds. Parabens are widely used as preservatives and antimicrobial compounds in various industries. The advancement in analytical techniques has enabled the detection of these compounds in water sources, air, soil, and even human tissues at µg/L and ng/L levels . Methyl 3-carbamoylbenzoate, being structurally similar to parabens, serves as a standard in chromatographic methods like HPLC and LC-MS for the accurate measurement of paraben concentrations in environmental and biological samples .

Environmental Science: Water Treatment

In environmental science, Methyl 3-carbamoylbenzoate is studied for its role in the fate of paraben compounds in water treatment processes. Parabens, due to their extensive use, are frequently found in wastewater. Research indicates that parabens can be satisfactorily removed using conventional wastewater treatment technologies . Methyl 3-carbamoylbenzoate can be used to simulate the behavior of parabens in such treatments, helping to understand their degradation pathways and byproducts .

Pharmaceutical Research: Drug Formulation

In pharmaceutical research, Methyl 3-carbamoylbenzoate is explored as a potential excipient in drug formulation. Its chemical properties allow it to act as a stabilizer or preservative in certain pharmaceutical products. The compound’s ability to maintain the integrity of active pharmaceutical ingredients over time is crucial for the development of stable and effective medications .

Material Science: Polymer Modification

Methyl 3-carbamoylbenzoate: is involved in material science, particularly in the modification of polymers. It can be incorporated into polymer chains to alter their physical properties, such as increasing flexibility or enhancing thermal stability. This modification is essential in creating specialized materials for various industrial applications .

Cosmetic Industry: Preservative Efficacy Testing

In the cosmetic industry, Methyl 3-carbamoylbenzoate is used for preservative efficacy testing. As a compound structurally related to parabens, it can be used to test the effectiveness of preservatives in cosmetic formulations. This ensures that cosmetic products remain free of microbial contamination throughout their shelf life .

Computational Chemistry: Molecular Simulation

Methyl 3-carbamoylbenzoate: is used in computational chemistry for molecular simulation. Programs such as Amber, GROMACS, and Avogadro utilize this compound in simulations to predict its interaction with other molecules, which is valuable for understanding its behavior in various chemical environments .

Safety and Hazards

Methyl 3-carbamoylbenzoate is classified as a warning signal word . It has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces .

Mechanism of Action

Mode of Action

It’s worth noting that compounds with a similar structure, such as methocarbamol, are known to have their effects localized to the central nervous system rather than a direct effect on skeletal muscles .

Biochemical Pathways

Benzylic compounds are known to undergo reactions at the benzylic position, which can be resonance stabilized . This suggests that Methyl 3-carbamoylbenzoate could potentially interact with biochemical pathways involving resonance stabilization.

Pharmacokinetics

The pharmacokinetic properties of Methyl 3-carbamoylbenzoate indicate that it has high gastrointestinal absorption . The compound has a lipophilicity (Log Po/w) of 1.52, suggesting that it may have good membrane permeability . Its skin permeation is low (log kp: -656 cm/s) .

Action Environment

The action of Methyl 3-carbamoylbenzoate could potentially be influenced by various environmental factors. For instance, its solubility could affect its distribution in the body and its interaction with biological targets. It is very soluble, with a solubility of 2.6 mg/ml . This suggests that it could be well-distributed in aqueous environments within the body.

properties

IUPAC Name

methyl 3-carbamoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-13-9(12)7-4-2-3-6(5-7)8(10)11/h2-5H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDFXDXRMYURMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30147750
Record name Benzoic acid, 3-(aminocarbonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-carbamoylbenzoate

CAS RN

106748-24-7
Record name Benzoic acid, 3-(aminocarbonyl)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106748247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3-(aminocarbonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 106748-24-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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